

JPI-289: A Technical Guide to its Discovery and Development

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For Researchers, Scientists, and Drug Development Professionals

Abstract

JPI-289 is a novel, water-soluble Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitor that has been investigated for its neuroprotective potential, particularly in the context of acute ischemic stroke. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of JPI-289. Detailed experimental protocols for key in vitro and in vivo studies are provided, along with a summary of the quantitative data from these studies. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the compound's development history.

Introduction: The Rationale for PARP-1 Inhibition in Ischemic Stroke

Ischemic stroke, characterized by a disruption of blood flow to the brain, triggers a complex cascade of events leading to neuronal cell death and neurological damage. A key player in this cascade is the overactivation of Poly (ADP-ribose) polymerase-1 (PARP-1), a nuclear enzyme involved in DNA repair. While essential for maintaining genomic integrity under normal physiological conditions, the excessive activation of PARP-1 in response to the severe DNA damage caused by ischemia-reperfusion injury is detrimental.



This hyperactivation leads to the depletion of cellular energy reserves, specifically nicotinamide adenine dinucleotide (NAD+) and adenosine triphosphate (ATP), culminating in a form of programmed cell death known as parthanatos.[1] Furthermore, PARP-1 activation contributes to neuroinflammation, a critical component of secondary injury in stroke.[1] Therefore, the inhibition of PARP-1 presents a promising therapeutic strategy to mitigate the damaging effects of ischemic stroke. JPI-289 was developed as a potent PARP-1 inhibitor with the potential to offer neuroprotection in this setting.[1]

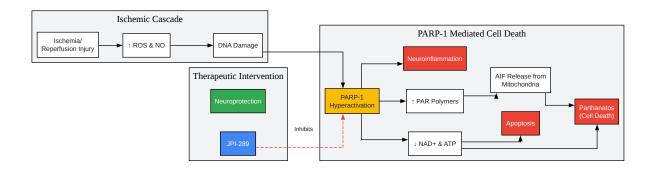
Mechanism of Action of JPI-289

JPI-289 exerts its neuroprotective effects by directly inhibiting the enzymatic activity of PARP-1. In the context of an ischemic stroke, the sequence of events and the intervention point of JPI-289 can be summarized as follows:

- Ischemia-Reperfusion Injury: The initial lack of blood flow followed by its restoration leads to the generation of reactive oxygen species (ROS) and nitric oxide (NO).
- DNA Damage: These reactive molecules cause significant damage to the DNA of neuronal cells.
- PARP-1 Hyperactivation: In response to extensive DNA damage, PARP-1 becomes hyperactivated.
- NAD+ and ATP Depletion: PARP-1 consumes large quantities of NAD+ as a substrate to synthesize poly(ADP-ribose) (PAR) polymers at the site of DNA damage. This rapid depletion of NAD+ impairs cellular energy metabolism, leading to a drop in ATP levels.
- Parthanatos and Apoptosis: The accumulation of PAR polymers can signal for the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, triggering caspase-independent cell death (parthanatos). The energy crisis also contributes to caspase-dependent apoptosis.[1]
- Neuroinflammation: PARP-1 activation can also promote the expression of pro-inflammatory genes, exacerbating the inflammatory response in the ischemic brain.[1]

By inhibiting PARP-1, JPI-289 is designed to interrupt this cascade, thereby preserving cellular energy stores, reducing cell death, and dampening the inflammatory response.[1]





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Figure 1: JPI-289's role in the PARP-1 signaling pathway during ischemic stroke.

Preclinical Development

The neuroprotective effects of JPI-289 were evaluated in both in vitro and in vivo models of ischemic stroke.

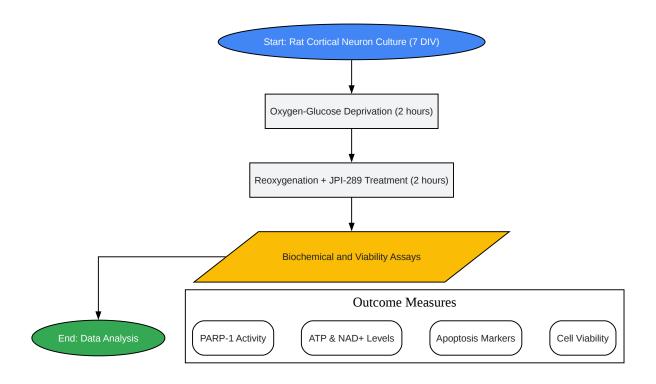
In Vitro Studies: Oxygen-Glucose Deprivation (OGD) Model

The efficacy of JPI-289 in a cellular model of ischemia was assessed using an oxygen-glucose deprivation (OGD) model in rat cortical neurons.[1]

- Cell Culture: Primary cortical neurons were isolated from rat embryos and cultured for a standard period, typically 7 days in vitro (DIV), to allow for maturation.
- OGD Induction: The culture medium was replaced with a glucose-free balanced salt solution, and the cultures were placed in a hypoxic chamber with a controlled atmosphere (e.g., <0.2% O2, 5% CO2, 95% N2) for a duration of 2 hours to simulate ischemic conditions.



- JPI-289 Treatment: Following the 2-hour OGD period, the cells were returned to a normoxic environment with standard culture medium, and JPI-289 was administered for a 2-hour treatment period.
- Outcome Measures: The effects of JPI-289 were quantified by measuring:
 - PARP-1 Activity: Assessed by measuring the levels of PAR polymers.
 - Cellular Energy Levels: ATP and NAD+ concentrations were determined.
 - Apoptosis Markers: Levels of apoptosis-inducing factor (AIF), cytochrome C, and cleaved caspase-3 were measured.
 - Cell Viability: Assessed using Trypan blue staining and lactate dehydrogenase (LDH) assays.





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Figure 2: Experimental workflow for the in vitro OGD model with JPI-289.

JPI-289 demonstrated potent inhibition of PARP-1 activity and cellular PAR formation in the nanomolar range.[1] Treatment with JPI-289 after OGD in rat cortical neurons led to the attenuation of PARP activity, restoration of ATP and NAD+ levels, and a reduction in apoptosis-associated molecules.[1]

Parameter	IC50
PARP-1 Activity	18.5 nmol/L
Cellular PAR Formation	10.7 nmol/L

Table 1: In Vitro Inhibitory Concentrations of JPI-289[1]

In Vivo Studies: Rodent Models of Middle Cerebral Artery Occlusion (MCAO)

The neuroprotective effects of JPI-289 in a living organism were evaluated using transient (tMCAO) and permanent (pMCAO) middle cerebral artery occlusion models in rats, which are well-established models of ischemic stroke.

- Animal Model: Male rats were used for the MCAO surgery.
- Surgical Procedure: An intraluminal suture method was employed. A monofilament nylon suture was inserted into the internal carotid artery to block the origin of the middle cerebral artery.
 - tMCAO: The suture was left in place for 2 hours and then withdrawn to allow for reperfusion.
 - pMCAO: The suture was left in place permanently.
- JPI-289 Administration: JPI-289 was administered intravenously at a dose of 10 mg/kg, 2 hours after the onset of MCAO.



• Outcome Measures:

- Infarct Volume: Measured 24 hours after MCAO using 2,3,5-triphenyltetrazolium chloride (TTC) staining, where the non-infarcted tissue stains red and the infarct appears white.
 Magnetic Resonance Imaging (MRI) with diffusion-weighted imaging (DWI) and fluidattenuated inversion recovery (FLAIR) was also used to assess infarct volume and brain swelling at 24 hours and 7 days.
- Apoptotic Cell Count: The number of apoptotic cells in the ischemic region was quantified.
- Neurological Function: Assessed at 24 hours, 7 days, and 28 days post-MCAO using a
 battery of behavioral tests. While the specific tests used in the JPI-289 studies are not
 detailed, standard tests for rodent stroke models include the modified Neurological
 Severity Score (mNSS), Bederson score, foot-fault test, and cylinder test. These tests
 evaluate motor function, sensory function, and reflexes.

JPI-289 demonstrated significant neuroprotective effects in the MCAO models, leading to a reduction in infarct volume and an improvement in long-term neurological function.

MCAO Model	Outcome Measure	% Reduction vs. Control
tMCAO (2h reperfusion)	Infarct Volume (24h)	53%
tMCAO (2h reperfusion)	Apoptotic Cells (24h)	56%
рМСАО	Infarct Volume (24h)	16%

Table 2: In Vivo Efficacy of JPI-289 in Rat MCAO Models

Clinical Development: Phase I First-in-Human Study

A Phase I clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of JPI-289 in healthy male volunteers. The study consisted of a single ascending dose (SAD) and a multiple ascending dose (MAD) component.

Study Design and Methodology

• Study Type: Randomized, double-blind, placebo-controlled.



- Participants: Healthy male volunteers.
- SAD Component: 40 subjects received a single intravenous infusion of JPI-289 (35, 75, 150, 300, or 600 mg) or placebo over 30 minutes.
- MAD Component: 24 subjects received an intravenous infusion of JPI-289 (150, 300, or 450 mg) or placebo over 1 hour, every 12 hours for 3.5 days (a total of 7 doses).
- Pharmacokinetic Analysis: Plasma and urine concentrations of JPI-289 and its metabolites were determined using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
- Safety and Tolerability: Assessed through physical examinations, vital signs, electrocardiograms (ECGs), and laboratory tests.

Pharmacokinetic Data

JPI-289 demonstrated a predictable pharmacokinetic profile.

Single Ascending Dose (SAD) Study



Dose (mg)	Cmax (ng/mL)	Tmax (hr)	t1/2 (hr)	AUClast (ng·h/mL)
35	422.72	0.50	2.18	658.82
75	-	-	-	-
150	-	-	-	-
300	-	-	-	-
600	10,381.25	0.47	3.21	32,066.88

A tendency for

supra-

proportional

increases in

Cmax and

AUClast was

observed at

higher doses.[1]

Multiple Ascending Dose (MAD) Study

Dose (mg)	t1/2 (hr)	Accumulation Index	
150	3.05	1.52	
300	1.88	1.76	
450	-	-	
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The plasma concentration of JPI-289 reached a steady

state rapidly.[1]

Table 3: Summary of Pharmacokinetic Parameters of JPI-289 in Healthy Volunteers[1]

Safety and Tolerability



In both the SAD and MAD studies, JPI-289 was well-tolerated. All reported adverse events were of mild intensity and resolved without any lasting effects. The concentration of metabolites was less than 10% of the parent compound.

Conclusion and Future Directions

The discovery and development of JPI-289 have followed a logical and rigorous path from in vitro characterization to preclinical efficacy and early clinical safety evaluation. The compound has demonstrated potent PARP-1 inhibition and significant neuroprotective effects in relevant models of ischemic stroke. The Phase I clinical trial established a favorable safety and pharmacokinetic profile in healthy volunteers.

The data presented in this technical guide support the continued clinical development of JPI-289 as a potential therapeutic agent for acute ischemic stroke. Future research will likely focus on Phase II trials to evaluate the efficacy of JPI-289 in stroke patients, further elucidating the optimal therapeutic window and patient population that would benefit most from this targeted therapy. The development of JPI-289 represents a promising advancement in the search for effective neuroprotective treatments for this debilitating condition.

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References

- 1. Neuroprotective effects of a novel poly (ADP-ribose) polymerase-1 inhibitor, JPI-289, in hypoxic rat cortical neurons PubMed [pubmed.ncbi.nlm.nih.gov]
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